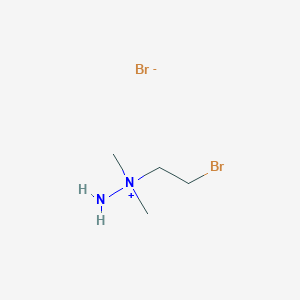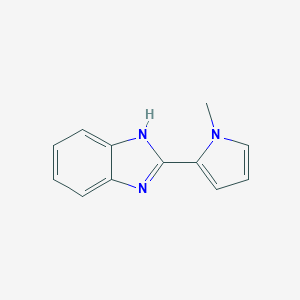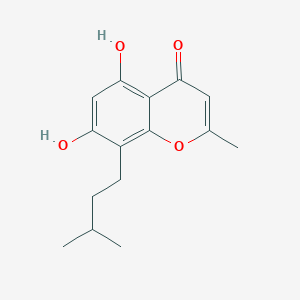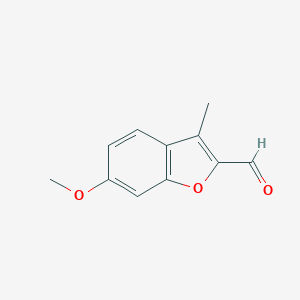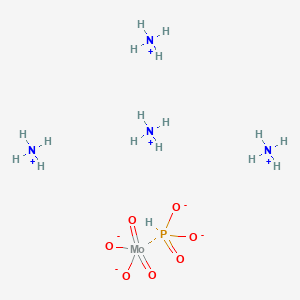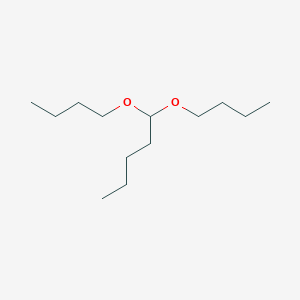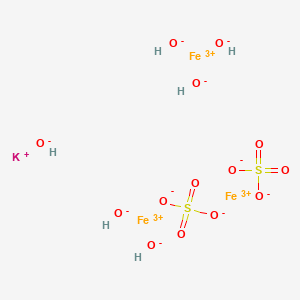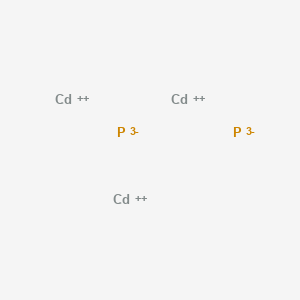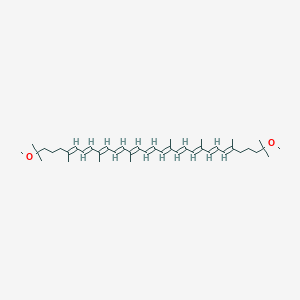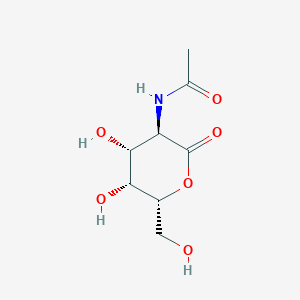
2-Acetamido-2-deoxy-D-galactonolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-D-galactonolactone, also known as N-acetylgalactosaminolactone or GalNAcolactone, is a lactone derivative of galactosamine. It is an important intermediate in the biosynthesis of glycosaminoglycans and glycolipids. In recent years, 2-Acetamido-2-deoxy-D-galactonolactone has gained attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science.
Aplicaciones Científicas De Investigación
Monosaccharide Conversion and Derivatives
2-Acetamido-2-deoxy-D-galactose (d-GalNAc) is noted for its importance as a widely distributed monosaccharide in nature. A significant breakthrough involves the efficient conversion of D-GlcNAc to a D-GalNAc derivative, demonstrating the compound's versatility in synthesizing various monosaccharides and thiodisaccharides containing a D-GalNAc residue. This transformation is significant due to the high cost of commercially sourcing D-GalNAc, making this conversion process valuable for various applications (Feng & Ling, 2010).
Enzymatic Production
The enzymatic conversion of 2-acetamido-2-deoxy-D-glucose (GlcNAc) to 2-acetamido-2-deoxy-D-galactose (GalNAc) represents a significant advancement. This process involves a one-pot reaction using three enzymes, producing GalNAc from more readily available sugars. The GalNAc produced in this way has broad potential due to its presence in biologically functional sugar chains, yet its limited natural availability (Inoue, Nishimoto, & Kitaoka, 2011).
Inhibitor Synthesis
2-Acetamido-1,2-dideoxy-d-galacto-nojirimycin [DGJNAc], derived from 2-acetamido-2-deoxy-D-galactonolactone, is the first potent competitive sub-micromolar inhibitor of α-N-acetylgalactosaminidases. This inhibitor showcases impressive effectiveness against specific enzymes, marking it as a substantial contribution to biochemical and therapeutic research (Best et al., 2010).
Antioxidant Activity
Studies have identified a sulfated acetamido-heteropolysaccharide composed partly of 2-acetamido-2-deoxy-d-galactose, demonstrating strong antioxidant activities. This compound, through its potent radical scavenging properties, offers potential as a natural antioxidant for various applications (Dang et al., 2013).
Glycomimetic Applications
The synthesis of various functionalized thioglycosides and derivatives of 2-acetamido-2-deoxy-1-thio-α-d-galactopyranose indicates the compound's potential in the study of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and complex carbohydrate systems. This versatility stems from the chemical and biological stability of these derivatives, showcasing the adaptability of 2-acetamido-2-deoxy-D-galactonolactone in scientific research (Knapp & Myers, 2002).
Propiedades
Número CAS |
10366-76-4 |
|---|---|
Nombre del producto |
2-Acetamido-2-deoxy-D-galactonolactone |
Fórmula molecular |
C8H13NO6 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1 |
Clave InChI |
NELQYZRSPDCGRQ-MVIOUDGNSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1=O)CO)O)O |
Otros números CAS |
24960-16-5 |
Sinónimos |
2-acetamido-2-deoxy-D-galactolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




